3-(5-Chlorothiazol-2-yl)aniline
Description
3-(5-Chlorothiazol-2-yl)aniline is a heterocyclic aromatic compound comprising an aniline moiety substituted at the 3-position with a 5-chlorothiazol-2-yl group. The thiazole ring, a five-membered structure containing sulfur and nitrogen atoms, contributes to its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom at the 5-position of the thiazole enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions and biological interactions.
Properties
IUPAC Name |
3-(5-chloro-1,3-thiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-8-5-12-9(13-8)6-2-1-3-7(11)4-6/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTMTOUQSXACRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiazol-2-yl)aniline typically involves the reaction of 5-chlorothiazole-2-carbaldehyde with aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated control of temperature and pressure to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(5-Chlorothiazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Electronic Effects
- Thiazole vs. Oxazole : The sulfur atom in thiazole (this compound) confers stronger electron-withdrawing effects compared to oxygen in benzoxazole analogs (e.g., 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline). This difference impacts charge distribution, reactivity in nucleophilic substitutions, and binding affinity in biological targets .
- Triazole/Tetrazole Systems : The triazole (C₈H₇ClN₄) and tetrazole (C₇H₆ClN₅) analogs exhibit higher nitrogen content, enabling hydrogen bonding and coordination with metal ions. Such properties are critical in medicinal chemistry (e.g., kinase inhibitors) .
Steric and Lipophilic Considerations
- Substituent Effects : Alkyl groups (e.g., methyl in C₁₄H₁₁ClN₂O or isopropyl in C₁₆H₁₄ClN₂O) increase lipophilicity, enhancing membrane permeability. In contrast, the chloro-thiazole system (C₉H₆ClN₂S) balances polarity and steric bulk for optimized bioavailability .
- Benzoxazole Fusion : Benzoxazole-containing analogs (e.g., C₁₄H₁₁ClN₂O) feature fused aromatic systems, improving UV absorption—a trait exploited in dye chemistry (e.g., azo dyes in ) .
Biological Activity
3-(5-Chlorothiazol-2-yl)aniline is an organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its unique structure, featuring both an aniline and a thiazole moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C9H7ClN2S
- CAS Number : 912818-27-0
The compound is synthesized through the reaction of 5-chlorothiazole-2-carbaldehyde with aniline, typically under basic conditions using solvents like ethanol. This synthesis can be scaled for industrial applications, emphasizing the compound's relevance in both research and commercial sectors .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a comparative study, derivatives of thiazole compounds demonstrated effectiveness against gram-positive bacteria and mycobacteria. For instance, compounds with similar structures showed promising results against Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 μg/mL |
| Other derivatives | Mycobacterium smegmatis | 100 μg/mL |
The presence of chlorine in the thiazole ring is known to enhance antibacterial activity, suggesting that modifications to the molecular structure can further optimize efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cellular pathways involved in tumor growth.
Case Study:
A study evaluated the cytotoxic effects of several thiazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Blocking enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors that modulate growth signals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
